Home > Products > Screening Compounds P115842 > DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)
DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN) - 104360-70-5

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Catalog Number: EVT-1483406
CAS Number: 104360-70-5
Molecular Formula: C91H148N26O32S
Molecular Weight: 2150.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The Diazepam Binding Inhibitor Fragment (human) is a significant neuropeptide involved in various physiological processes, particularly in the central nervous system. This protein, with a molecular weight of approximately 10-11 kDa, plays a crucial role in modulating the activity of gamma-aminobutyric acid A receptors, which are vital for neurotransmission and brain function. It is primarily expressed in the brain and has been implicated in stress responses, anxiety regulation, and neuroprotection.

Source

The Diazepam Binding Inhibitor Fragment is derived from the full-length Diazepam Binding Inhibitor, which is synthesized in the human body. It can be isolated from various tissues, including the brain, where it exhibits an uneven distribution. Research indicates that this fragment can be obtained through techniques such as solid-phase peptide synthesis, allowing for detailed studies of its properties and functions .

Classification

Diazepam Binding Inhibitor Fragment is classified as a neuropeptide and an endogenous ligand for the gamma-aminobutyric acid A receptor. It is categorized under proteins that interact with neurotransmitter systems and is recognized for its role as a modulator within the central nervous system .

Synthesis Analysis

Methods

The synthesis of Diazepam Binding Inhibitor Fragment typically employs solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and composition of the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis: This technique begins with a resin that has a functional group capable of binding the first amino acid. Subsequent amino acids are added one at a time, with each coupling reaction followed by deprotection steps to expose the next amino acid's reactive site.
  2. Purification: After synthesis, the peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Molecular Structure Analysis

Structure

The molecular structure of Diazepam Binding Inhibitor Fragment consists of a sequence of amino acids that form specific three-dimensional configurations essential for its biological activity. The precise structure can vary depending on the specific fragment being studied.

Data

  • Molecular Weight: Approximately 10-11 kDa.
  • Amino Acid Composition: Typically includes residues that facilitate binding to gamma-aminobutyric acid A receptors.
  • Structural Features: The fragment may contain alpha-helices or beta-sheets, contributing to its functional properties .
Chemical Reactions Analysis

Reactions

The Diazepam Binding Inhibitor Fragment participates in several biochemical reactions:

  1. Binding Reactions: It binds to gamma-aminobutyric acid A receptors, displacing other ligands and modulating receptor activity.
  2. Post-translational Modifications: The fragment may undergo modifications such as phosphorylation or glycosylation, affecting its stability and activity.

Technical Details

These interactions are studied using techniques like radiolabeled ligand binding assays and surface plasmon resonance to quantify binding affinities and kinetics .

Mechanism of Action

Process

The primary mechanism of action involves the modulation of gamma-aminobutyric acid A receptor activity:

  1. Receptor Interaction: The fragment binds to allosteric sites on the receptor, leading to conformational changes that enhance or inhibit neurotransmitter binding.
  2. Physiological Effects: This modulation can result in altered neuronal excitability, impacting processes such as anxiety and stress response.

Data

Research indicates that the Diazepam Binding Inhibitor Fragment can significantly influence synaptic transmission by altering receptor sensitivity to gamma-aminobutyric acid .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: The fragment is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards other biomolecules, facilitating its role in cellular signaling pathways .
Applications

Scientific Uses

The Diazepam Binding Inhibitor Fragment has several applications in scientific research:

  1. Neuroscience Research: Used to study its role in neurotransmission and receptor modulation.
  2. Pharmacological Studies: Investigated for potential therapeutic applications in treating anxiety disorders and other neurological conditions.
  3. Biochemical Assays: Employed in assays to measure receptor activity and ligand binding dynamics .

This comprehensive analysis highlights the significance of Diazepam Binding Inhibitor Fragment (human) in biochemical research and its potential implications for understanding neuropharmacology and developing therapeutic strategies.

Molecular Characterization of Diazepam Binding Inhibitor (DBI) and Its Fragments

Genomic Organization and Evolutionary Conservation of the DBI Gene

The human DBI gene (Gene ID: 1622) is located on chromosome 2q14.2 and spans approximately 5.5 kilobases. It comprises seven exons encoding a protein highly conserved across eukaryotes, from yeast to mammals [5] [6]. The gene's promoter region contains hormone-responsive elements, enabling tissue-specific regulation. Comparative genomics reveals that primates exhibit >90% sequence identity in the coding region, with the acyl-CoA binding domain (residues 22–86) showing the highest conservation [6] [9]. Notably, three processed pseudogenes exist on chromosomes 6, 8, and 16, but only the chromosome 2 locus is functional. Evolutionary analyses indicate strong purifying selection on DBI, underscoring its fundamental roles in lipid metabolism and neurosignaling. Human-specific non-coding regulatory elements near the gene have been identified through epigenetic profiling, potentially influencing expression in neural and metabolic tissues [4] [9].

Table 1: Genomic Features of Human DBI

FeatureDetails
Genomic Locus2q14.2 (chr2:119,366,977-119,372,543; GRCh38)
Exon Count7
Protein Isoforms10+ (via alternative splicing)
Conserved DomainsAcyl-CoA binding domain (22-86 aa)
Pseudogenes3 (Chr 6, 8, 16)

Structural Analysis of DBI and Its Proteolytic Fragments

DBI is an 11-kDa polypeptide (86 amino acids in humans) with an N-terminal acetylation block [1] [7]. Its tertiary structure features four α-helices enclosing a hydrophobic pocket that binds medium/long-chain acyl-CoA esters with high affinity [6]. Proteolytic cleavage generates biologically active fragments:

  • Octadecaneuropeptide (ODN, DBI₃₃–₅₀): An 18-amino acid peptide derived from DBI's N-terminal region. It acts as a potent negative allosteric modulator of GABAA receptors, reducing chloride influx and exhibiting pro-conflict effects [1] [10].
  • Triakontatetraneuropeptide (TTN, DBI₁₇–₅₀): A 34-amino acid fragment stimulating steroidogenesis via peripheral benzodiazepine receptors (PBR/TSPO) in mitochondria [5] [10].
  • Endozepine-4 (DBI₇₆–₈₆): An 11-residue C-terminal fragment elevated in hepatic coma, detected in cerebrospinal fluid [10].

Structural studies show the C-terminal 11-residue segment (Ile⁷⁶-Ile⁸⁶) is identical across humans, rats, and pigs, despite variations elsewhere. This domain mediates receptor interactions at GABAA and mitochondrial TSPO complexes [1] [7].

Table 2: Key Proteolytic Fragments of Human DBI

FragmentSequence PositionSizePrimary Function
ODN (Octadecaneuropeptide)33–5018 aaGABAA receptor modulation
TTN (Triakontatetraneuropeptide)17–5034 aaMitochondrial steroidogenesis
Endozepine-476–8611 aaBiomarker in hepatic encephalopathy

Post-Translational Modifications and Isoform Diversity

Human DBI undergoes tissue-specific proteolysis and non-proteolytic modifications:

  • Proteolytic Processing: Differential cleavage in brain, pancreas, and adrenal glands yields distinct bioactive fragments. Brain tissue primarily generates ODN and TTN, while intestinal processing produces CCK-releasing peptides influencing insulin secretion [7] [10].
  • N-terminal Acetylation: Blocks Edman degradation and stabilizes the protein [3] [8].
  • Phosphorylation: Potential phosphorylation sites (e.g., Ser⁴⁵) identified via mass spectrometry may regulate acyl-CoA binding affinity [3] [8].

Over 10 isoforms arise from alternative splicing, including truncated forms lacking exons 2–3. Isoform 3 (86 aa) predominates in the brain, while isoform 2 (78 aa) is enriched in the liver. Mass spectrometry (LC-MS/MS) of cerebrospinal fluid detects at least six DBI-derived peptides (3–8 kDa), confirming extensive in vivo processing [3] [8] [10]. Challenges in PTM detection include lability of phosphorylated residues during ionization and low abundance of modified peptides, requiring affinity enrichment prior to MS analysis [3].

Human-Specific Sequence Variations and Functional Implications

Human DBI exhibits 11 and 17 amino acid differences compared to porcine and rat orthologs, respectively, yet retains identical C-terminal sequences [1] [7]. Fixed human-specific genomic changes include:

  • A 32-bp deletion in a regulatory enhancer near exon 1, validated by massively parallel reporter assays (MPRAs) to increase DBI expression in cortical neurons [4] [9].
  • Human-specific segmental duplications (e.g., on 2q14.2) that may influence DBI expression through chromatin reorganization. Chromatin conformation (Hi-C) data reveal altered enhancer-promoter loops in human versus chimpanzee neural progenitors [4] [9].

These variations correlate with functional divergence:

  • Neural Function: Elevated DBI/ODN levels in human cerebrospinal fluid modulate anxiety-like behaviors differently than in rodents due to enhanced GABAA receptor affinity [1] [10].
  • Metabolic Adaptation: A V9I polymorphism (rs2276596) associates with altered lipid metabolism in Eurasian populations, possibly reflecting dietary adaptations [6] [9].
  • Disease Links: Human-specific processing generates elevated Endozepine-4 in hepatic encephalopathy, serving as a clinical biomarker [10].

Table 3: Human-Specific Features of DBI Biology

FeatureHuman-Specific ElementFunctional Consequence
C-terminal SequenceStrict conservation of Ile⁷⁶-Ile⁸⁶Enhanced receptor binding stability
Regulatory Deletion32-bp enhancer deletion (near exon 1)Increased cortical DBI expression
PolymorphismV9I (rs2276596)Altered acyl-CoA binding affinity
CSF FragmentsElevated Endozepine-4Biomarker for hepatic encephalopathy

These molecular innovations highlight DBI’s role in human-specific neuroendocrine adaptations, linking genetic changes to functional divergence from other primates.

Properties

CAS Number

104360-70-5

Product Name

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

Molecular Formula

C91H148N26O32S

Molecular Weight

2150.37

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.